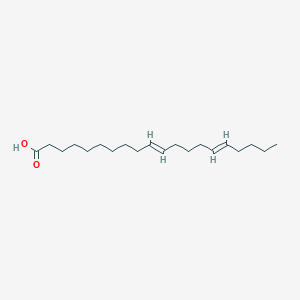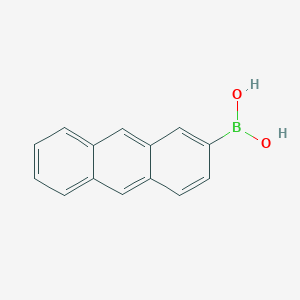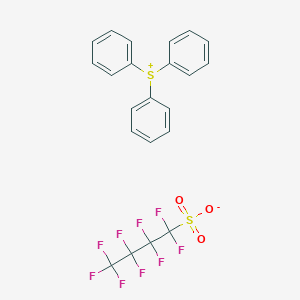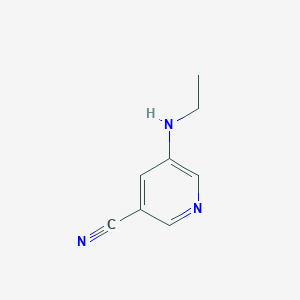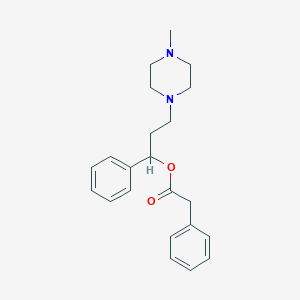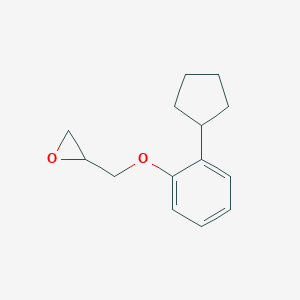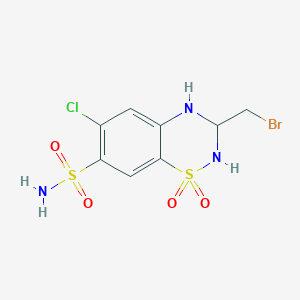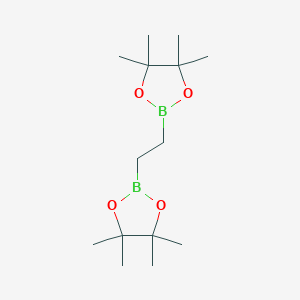
1,2-Bis((Pinacolato)boryl)ethan
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] is a boron-containing compound with the molecular formula C15H28B2O4. This compound is known for its unique structure, which includes two boron atoms within a dioxaborolane ring system. It is widely used in various chemical reactions and has significant applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
The primary target of 1,2-Bis((pinacolato)boryl)ethane is the allylic C–H bond in organic compounds . This bond is targeted due to its unique and high reactivity, making it a valuable synthon in contemporary organic synthesis .
Mode of Action
1,2-Bis((pinacolato)boryl)ethane interacts with its targets through a palladium-catalyzed oxidative allylation . This process involves the activation of the allylic C–H bond, leading to the formation of a π-allylpalladium species . With the addition of a silver salt, 1,2-Bis((pinacolato)boryl)ethane undergoes a deborylative transmetallation process to form an alkyl silver species . The π-allylpalladium intermediate then reacts with this intermediate by transmetallation to give a Pd-(α-boroalkyl) complex .
Biochemical Pathways
The action of 1,2-Bis((pinacolato)boryl)ethane affects the oxidative functionalization of allylic C–H bonds . This process is recognized as a powerful method for the construction of carbon–carbon or carbon–heteroatom bonds in a concise manner . The key allylpalladium intermediate formed in this process can undergo cross-coupling reactions with various nucleophiles .
Result of Action
The action of 1,2-Bis((pinacolato)boryl)ethane results in the synthesis of homoallylic organoboronic esters . These esters are highly valuable in organic synthesis due to their easy access to highly functionalized, complicated organoboron molecules .
Action Environment
The action, efficacy, and stability of 1,2-Bis((pinacolato)boryl)ethane can be influenced by various environmental factors. It may react when exposed to strong acids or strong oxidizing agents . It is soluble in water, alcohols, and ether solvents , which can also affect its action and stability.
Biochemische Analyse
Biochemical Properties
1,2-Bis((pinacolato)boryl)ethane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it is involved in palladium-catalyzed oxidative allylation reactions, where it acts as a nucleophile, interacting with allylpalladium intermediates to form homoallylic organoboronic esters . These interactions are essential for the synthesis of highly functionalized organoboron molecules, which are valuable in medicinal chemistry and materials science.
Cellular Effects
The effects of 1,2-Bis((pinacolato)boryl)ethane on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These reactions can lead to changes in cellular metabolism and gene expression, impacting various cellular functions. Additionally, the compound’s ability to form stable complexes with biomolecules can alter cell signaling pathways, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, 1,2-Bis((pinacolato)boryl)ethane exerts its effects through specific binding interactions with biomolecules. It acts as a soft nucleophile in allylic C-H activation processes, where it interacts with allylpalladium intermediates to form organoboron compounds . This interaction involves the formation of a key allylpalladium intermediate, which undergoes cross-coupling reactions with various nucleophiles. The compound’s ability to participate in these reactions is attributed to its unique structure, which allows for efficient binding and activation of biomolecules.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,2-Bis((pinacolato)boryl)ethane in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and moisture, can lead to gradual degradation, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its activity over extended periods, with no significant loss of function.
Dosage Effects in Animal Models
The effects of 1,2-Bis((pinacolato)boryl)ethane vary with different dosages in animal models. At low doses, the compound has been shown to facilitate the formation of complex organic molecules without causing any adverse effects . At higher doses, it can exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
1,2-Bis((pinacolato)boryl)ethane is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound participates in hydroboration reactions, where it interacts with transition metal catalysts to form organoboron compounds . These reactions can affect the levels of various metabolites, altering the overall metabolic profile of cells. Additionally, the compound’s interactions with enzymes can modulate metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2-Bis((pinacolato)boryl)ethane within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with various transporters, facilitating its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. These interactions are crucial for the compound’s efficacy in biochemical reactions, as they determine its availability and concentration within the cellular environment.
Subcellular Localization
The subcellular localization of 1,2-Bis((pinacolato)boryl)ethane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, where it interacts with various biomolecules to exert its effects . Additionally, it can be targeted to specific organelles, such as the mitochondria or nucleus, through specific signaling pathways. These localization patterns are essential for the compound’s function, as they determine its interactions with cellular components and its overall activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] can be synthesized through several methods. One common approach involves the reaction of pinacol with boron trihalides or boronic acids under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and various substituted dioxaborolanes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog with similar reactivity but fewer functional groups.
Bis(pinacolato)diboron: Another boron-containing compound used in similar reactions but with a different structure and reactivity profile.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A derivative with an isopropoxy group that offers different reactivity and applications.
Uniqueness
1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] is unique due to its dual boron atoms and the presence of multiple functional groups. This structure provides enhanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJBRPOBMHZZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467009 | |
| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364634-18-4 | |
| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


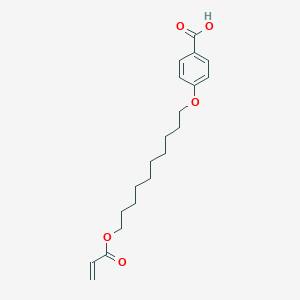

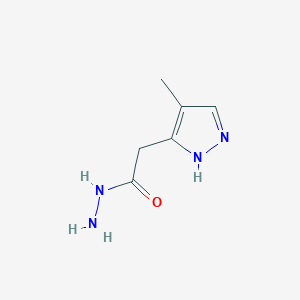

![[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate](/img/structure/B114801.png)
